molecular formula C11H13NO3 B12163028 N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide

Cat. No.: B12163028
M. Wt: 207.23 g/mol
InChI Key: ATFJORXVADXPNG-UHFFFAOYSA-N
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Description

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide is an organic compound with the molecular formula C11H13NO3 It is known for its unique chemical structure, which includes a hydroxy group, a methylphenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide typically involves the reaction of 4-methylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)acetamide
  • N-(2-hydroxyphenyl)acetamide
  • N-(4-hydroxyphenyl)acetamide

Uniqueness

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide is unique due to the presence of both a hydroxy group and a methylphenyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide

InChI

InChI=1S/C11H13NO3/c1-7-3-5-9(6-4-7)10(14)11(15)12-8(2)13/h3-6,11,15H,1-2H3,(H,12,13)

InChI Key

ATFJORXVADXPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC(=O)C)O

Origin of Product

United States

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